![molecular formula C12H17Cl B1595127 1-Chloro-3,5-diisopropylbenzene CAS No. 87945-06-0](/img/structure/B1595127.png)
1-Chloro-3,5-diisopropylbenzene
Overview
Description
1-Chloro-3,5-diisopropylbenzene is an aromatic hydrocarbon with the molecular formula C12H17Cl . It is a colorless liquid .
Molecular Structure Analysis
The molecular weight of 1-Chloro-3,5-diisopropylbenzene is 196.716 g/mol . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational chemistry methods .Physical And Chemical Properties Analysis
1-Chloro-3,5-diisopropylbenzene has a molecular weight of 196.716 g/mol . More specific physical and chemical properties such as boiling point, melting point, and solubility would require experimental determination or reference to specific databases .Scientific Research Applications
Organic Synthesis
1-Chloro-3,5-diisopropylbenzene: is a valuable intermediate in organic synthesis. Its chlorinated aromatic structure makes it a versatile building block for constructing more complex molecules. It can undergo further halogenation, nitration, and sulfonation, which are fundamental reactions in creating pharmaceuticals, agrochemicals, and dyes .
Medicinal Chemistry
In medicinal chemistry, 1-Chloro-3,5-diisopropylbenzene can be used to synthesize compounds with potential therapeutic effects. Its structure is similar to that of propofol, a widely used anesthetic, suggesting that it could serve as a precursor in the synthesis of new anesthetic agents or other bioactive molecules .
Polymer Chemistry
This compound can act as an initiator or modifier in polymerization reactions. The presence of the chlorine atom allows for further functionalization, leading to the creation of polymers with specific properties, such as increased resistance to degradation or improved mechanical strength .
Analytical Chemistry
1-Chloro-3,5-diisopropylbenzene: can be used as a standard or reference compound in chromatography and mass spectrometry. Its unique mass and retention time can help in the identification and quantification of similar compounds in complex mixtures .
Industrial Applications
In the industrial sector, this chemical serves as a solvent or a reagent in various chemical processes. Its physicochemical properties, such as boiling point and solubility, make it suitable for use in large-scale organic reactions .
Environmental Impact Studies
The environmental impact of 1-Chloro-3,5-diisopropylbenzene is an area of ongoing research. Studies on its biodegradation, toxicity, and long-term effects on ecosystems are crucial for assessing its safety and regulatory compliance .
properties
IUPAC Name |
1-chloro-3,5-di(propan-2-yl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-5-11(9(3)4)7-12(13)6-10/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPBANLIWUXUPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Cl)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236705 | |
Record name | 1-Chloro-3,5-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
87945-06-0 | |
Record name | 1-Chloro-3,5-diisopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087945060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3,5-diisopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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